Biperiden lactate

描述

Biperiden lactate is a muscarinic receptor antagonist that has effects in both the central and peripheral nervous systems. It is primarily used to treat parkinsonism and to control extrapyramidal side effects of neuroleptic drugs . This compound is a synthetic compound that belongs to the anticholinergic family of medications .

准备方法

合成路线和反应条件

乳酸比培利登由比培利登在乳酸的帮助下制备。 该过程涉及形成乳酸比培利登在水中的无菌溶液,用于注射 . 制备方法包括以下步骤:

- 将比培利登溶解在合适的溶剂中。

- 加入乳酸形成乳酸比培利登。

- 对溶液进行灭菌,并将其包装在单剂量容器中,最好是 I 型玻璃,避光保存 .

工业生产方法

乳酸比培利登的工业生产涉及使用与实验室制备相同的原理进行大规模合成。 该过程确保最终产品中乳酸比培利登的含量不低于标示量的 95.0% 且不高于 105.0% .

化学反应分析

反应类型

乳酸比培利登会发生各种化学反应,包括:

氧化: 在特定条件下,乳酸比培利登可以被氧化形成相应的氧化产物。

还原: 还原反应可以将乳酸比培利登转化为其还原形式。

取代: 乳酸比培利登可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 常见的还原剂包括硼氢化钠和氢化锂铝。

取代试剂: 各种卤化剂和亲核试剂可用于取代反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生氧化衍生物,而还原可能会产生乳酸比培利登的还原形式。

科学研究应用

Scientific Research Applications

The following sections detail the primary research applications of biperiden lactate:

Pharmacological Research

This compound is extensively studied for its pharmacological properties, particularly its effects on the central nervous system (CNS). It serves as a reference compound in analytical chemistry for studying anticholinergic agents.

- Case Study: A randomized double-blind study investigated the use of intravenous biperiden as a cognitive pharmacological challenge in clinical CNS drug development. The study aimed to validate its effects on working memory and sustained attention, demonstrating significant pharmacodynamic effects .

Neurology and Epilepsy Prevention

Recent studies have explored this compound's potential in preventing post-traumatic epilepsy (PTE) in patients with traumatic brain injury (TBI). A multicenter interventional study involving 312 patients assessed its efficacy compared to placebo over ten days.

- Findings: The primary outcome measured was the incidence of PTE post-TBI. Secondary outcomes included health-related quality of life and neuropsychological status, indicating potential benefits from biperiden treatment beyond seizure prevention .

Treatment of Extrapyramidal Symptoms

This compound is employed to alleviate acute extrapyramidal symptoms induced by antipsychotic medications. It has shown effectiveness in reducing muscle rigidity and abnormal gait, providing symptomatic relief for patients experiencing drug-induced movement disorders .

- Clinical Application: In clinical settings, biperiden is administered to manage symptoms like akathisia and muscle rigidity associated with antipsychotic therapy, improving patient comfort and functionality.

Data Table: Summary of Applications

作用机制

乳酸比培利登通过与纹状体中的毒蕈碱受体竞争性拮抗乙酰胆碱来发挥其作用。 这种作用有助于恢复帕金森病中被破坏的兴奋性胆碱能系统和抑制性多巴胺能系统之间的平衡 . 主要分子靶点是毒蕈碱乙酰胆碱受体,特别是 M1 亚型 .

相似化合物的比较

类似化合物

阿托品: 另一种具有中枢和周围作用的抗胆碱能药物。

东莨菪碱: 一种用于晕动症和术后恶心呕吐的毒蕈碱拮抗剂。

苯海索: 用于治疗帕金森病和药物引起的运动障碍。

乳酸比培利登的独特性

乳酸比培利登在治疗帕金森病和控制神经阻滞剂的锥体外系副作用方面的具体应用中是独一无二的。 它具有独特的化学结构,使其能够有效地靶向中枢神经系统中的毒蕈碱受体 .

生物活性

Biperiden lactate, a compound primarily used in the treatment of Parkinson's disease, exhibits significant biological activity through its mechanisms as a muscarinic receptor antagonist. This article delves into its pharmacological properties, therapeutic applications, and recent research findings.

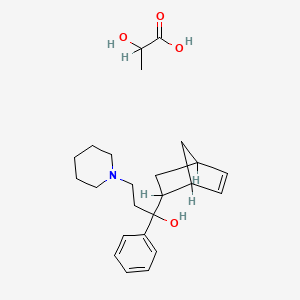

- Chemical Structure : this compound has a molecular formula of and a molecular weight of approximately 401.54 g/mol. Its structure allows it to interact effectively with muscarinic receptors in the central nervous system (CNS) .

- Mechanism : As a non-selective muscarinic receptor antagonist, this compound competitively binds to M1 muscarinic receptors, inhibiting acetylcholine activity and enhancing dopamine signaling. This dual action is crucial for alleviating symptoms associated with Parkinson's disease and other movement disorders .

Anticholinergic Effects

This compound's inhibition of acetylcholine leads to several biological effects:

- Neuroprotective Effects : Research indicates that biperiden can mitigate the effects of traumatic brain injury (TBI) by preventing post-traumatic epilepsy (PTE). A study involving 312 patients suggested that biperiden treatment could reduce the incidence of PTE following TBI .

- Antitumor Activity : In vitro studies show that this compound can induce apoptosis in pancreatic ductal adenocarcinoma cells at concentrations of 29.6 μg/ml over 72 hours. In vivo studies demonstrated an 83% reduction in tumor size in xenograft mouse models when administered at 10 mg/kg daily for three weeks .

Enzyme Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine:

- Enzymatic Assay Results : A study using Ellman's method determined that biperiden acts as an uncompetitive inhibitor of AChE with an value of approximately 1.11 ± 0.20 mmol/l, indicating its potential effectiveness in enhancing cholinergic signaling under certain conditions .

Case Studies and Clinical Trials

-

Post-Traumatic Epilepsy Prevention :

- Study Design : A multicenter interventional study randomized patients with moderate to severe TBI to receive either biperiden or placebo for ten days.

- Outcomes : The primary outcome measured was the incidence of PTE, alongside safety assessments over two years. The hypothesis posited that biperiden would significantly reduce seizure occurrences compared to placebo .

- Antitumor Efficacy :

Summary of Findings

| Property/Effect | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 401.54 g/mol |

| Mechanism of Action | Non-selective muscarinic receptor antagonist; inhibits AChE |

| Antitumor Activity | Induces apoptosis in pancreatic cancer cells; reduces tumor size significantly |

| Neuroprotective Effects | Potentially prevents post-traumatic epilepsy in TBI patients |

属性

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPUBCPQWZZFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40991120 | |

| Record name | Biperiden lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7085-45-2 | |

| Record name | Biperiden lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biperiden lactate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biperiden lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPERIDEN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Akineton (Biperiden lactate)?

A1: Akineton is a centrally acting anticholinergic drug. It primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype. [, , ]

Q2: What are the downstream effects of Akineton's interaction with muscarinic receptors?

A2: By blocking muscarinic receptors, Akineton inhibits the actions of acetylcholine in the central nervous system. This leads to a reduction in cholinergic activity, which is thought to be responsible for its therapeutic effects in conditions like Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). [, , ]

Q3: How does Akineton's mechanism of action differ from other antiparkinsonian drugs like levodopa?

A3: Unlike levodopa, which aims to increase dopamine levels in the brain, Akineton focuses on restoring the balance between dopamine and acetylcholine. This is particularly relevant in cases where EPS arise from dopamine blockade caused by antipsychotic medications. [, ]

Q4: Does Akineton have any effects on the peripheral nervous system?

A4: While primarily a central anticholinergic, Akineton also exhibits some peripheral anticholinergic and ganglion-blocking effects. These can lead to side effects like dry mouth, blurred vision, and constipation. [, ]

Q5: How does Akineton affect caudate spindle activity in the brain?

A5: Research in cats suggests that Akineton can enhance caudate spindle activity, potentially by suppressing the activating system in the brain. [] Further research is needed to fully understand the implications of this effect.

Q6: What is the molecular formula and weight of Akineton (this compound)?

A6: The molecular formula of this compound is C21H29NO3 · C3H6O3. It has a molecular weight of 411.5 g/mol (Biperiden base) and 507.6 g/mol (this compound).

Q7: Is there any available spectroscopic data for Akineton?

A7: While specific spectroscopic data from these papers is limited, techniques like capillary gas chromatography have been employed for its determination in plasma samples. [] Further research exploring its spectroscopic properties might be beneficial.

Q8: Are there studies on material compatibility, stability, catalytic properties, computational chemistry, or modeling of Akineton?

A8: The provided research papers primarily focus on the clinical application and pharmacological aspects of Akineton. They do not delve into its material compatibility, stability under various conditions, catalytic properties, or computational chemistry and modeling. Further research in these areas could provide valuable insights.

Q9: What is known about the stability and formulation of Akineton, its SHE regulations, and its PK/PD profile?

A9: The provided research papers focus primarily on Akineton's clinical efficacy in specific conditions. They do not provide detailed information on its stability under various conditions, formulation strategies to enhance its bioavailability, adherence to SHE regulations during its development and manufacturing, or comprehensive insights into its ADME properties and in vivo activity. These areas could benefit from further investigation.

Q10: Has research explored targeted drug delivery of Akineton or the use of biomarkers to assess its efficacy? What analytical methods are commonly employed in Akineton research?

A12: The research primarily focuses on Akineton's systemic effects. Information regarding targeted drug delivery approaches to enhance its specificity and minimize off-target side effects is lacking. Similarly, the use of biomarkers to predict treatment response, monitor efficacy, or identify potential adverse effects is not extensively discussed. While capillary gas chromatography has been used for Akineton quantification, the research papers do not delve into a wide range of analytical methods. [] Exploring novel analytical techniques and investigating potential biomarkers could significantly advance Akineton research.

Q11: What is known about Akineton's environmental impact, dissolution properties, and the validation of analytical methods used in its study? What measures ensure its quality and safety?

A13: The provided research focuses primarily on the clinical aspects of Akineton. Information regarding its environmental impact, degradation pathways, and potential ecological consequences is absent. Similarly, data regarding its dissolution rate, solubility in various media, and their impact on its bioavailability and efficacy is limited. While analytical methods like capillary gas chromatography are mentioned, details about their validation (accuracy, precision, specificity) are not extensively provided. [] Furthermore, specific quality control measures implemented during Akineton's development, manufacturing, and distribution to ensure its consistency, safety, and efficacy are not elaborated upon within these research papers. These aspects are crucial for comprehensively understanding the drug's impact and ensuring its safe and effective use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。